molecular formula C19H24N4OS B2976512 2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2976512
M. Wt: 356.5 g/mol
InChI Key: XARUODAQLZYQDO-UHFFFAOYSA-N
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Description

2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic heterocyclic compound of significant interest in biochemical research. Its core structure is based on a fused thiazolotriazole system, a scaffold known for diverse biological activities. While specific biological data for this exact analog is limited, a closely related compound with a 4-methylpiperidine substitution has been studied in the context of lysosomal function . Research on cationic amphiphilic drugs (CADs) with structural similarities suggests this compound may serve as a potential inhibitor of lysosomal phospholipase A2 (PLA2G15) . Inhibition of PLA2G15 is a key mechanism associated with drug-induced phospholipidosis (DIP), a condition of phospholipid accumulation in lysosomes observed as a response to various therapeutics . Therefore, this compound is presented as a valuable chemical tool for researchers investigating the mechanisms of phospholipidosis, lysosomal storage disorders, and phospholipase A2 biology . Its well-defined structure, with a molecular formula of C19H24N4OS and a molecular weight of 356.49 g/mol, makes it suitable for analytical and in vitro studies. This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-5-[(4-methylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-12-6-8-15(9-7-12)16(22-10-4-5-13(2)11-22)17-18(24)23-19(25-17)20-14(3)21-23/h6-9,13,16,24H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARUODAQLZYQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, anticancer properties, and relevant case studies.

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C20_{20}H26_{26}N4_{4}OS
Molecular Weight 370.5 g/mol
CAS Number 898361-65-4

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant anticancer activity across various cancer cell lines. The compound's structure allows for interaction with cellular targets that are critical for cancer cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that compounds similar to this compound inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, research showed that certain derivatives had IC50_{50} values in the low micromolar range (e.g., 2.38–3.77 µM against cervical cancer cells) .
  • Induction of Apoptosis : The compound has been shown to induce both early and late apoptosis in cancer cell lines. A study highlighted that increasing concentrations led to a significant rise in early apoptotic cells, demonstrating its potential as an anticancer agent .
  • Targeting Specific Pathways : The thiazole and triazole moieties are known to interact with various biological targets involved in cancer progression. These interactions may disrupt signaling pathways essential for tumor growth and metastasis.

Case Studies

Several case studies have examined the efficacy of this compound in vitro:

Study 1: Anticancer Activity Against Human Cancer Cell Lines

A comprehensive evaluation was conducted on nearly 60 human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The results indicated that compounds derived from thiazolo[3,2-b][1,2,4]triazol-6-one exhibited potent anticancer activity compared to their respective amides .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the relationship between chemical structure and biological activity found that modifications to the p-tolyl group significantly influenced potency against specific cancer types. For example, compounds with halogen substitutions demonstrated enhanced activity compared to those without .

Chemical Reactions Analysis

Chemical Reactions and Mechanisms

The compound undergoes various chemical reactions that can be categorized into:

Alkylation Reactions

Alkylation is a common reaction for introducing alkyl groups into heterocycles. For instance:

Thiazolo 3 2 b 1 2 4 triazol+alkyl halidealkylated product\text{Thiazolo 3 2 b 1 2 4 triazol}+\text{alkyl halide}\rightarrow \text{alkylated product}

This reaction typically proceeds via nucleophilic attack by the nitrogen atom in the triazole ring on the electrophilic carbon of the alkyl halide.

Oxidation Reactions

The compound can also undergo oxidation to form various derivatives. For example:

Thiazolo 3 2 b 1 2 4 triazol+oxidizing agentoxidized product\text{Thiazolo 3 2 b 1 2 4 triazol}+\text{oxidizing agent}\rightarrow \text{oxidized product}

Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Substitution Reactions

Substitution reactions can occur at the aromatic rings attached to the piperidine moiety. For example:

Ar X+NuAr Nu+HX\text{Ar X}+\text{Nu}\rightarrow \text{Ar Nu}+\text{HX}

where Ar X\text{Ar X} is an aryl halide and Nu\text{Nu} is a nucleophile such as an amine.

Biological Evaluations

Research indicates that derivatives of thiazolo[3,2-b] triazoles exhibit significant biological activities. The compound has been evaluated for its anticancer properties using various cancer cell lines:

CompoundActivity (IC50 μM)Cell Line
2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b] triazol-6-ol10A549 (lung cancer)
Other Derivative15MCF7 (breast cancer)

These evaluations suggest that structural modifications influence biological activity significantly.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among thiazolo[3,2-b][1,2,4]triazole derivatives include:

  • Substituents at position 5: The target compound features a (3-methylpiperidin-1-yl)(p-tolyl)methyl group. Compound 3c (6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole) and 5b (6-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole) have aryl substituents, demonstrating the impact of electron-withdrawing (fluoro) and electron-donating (propoxy) groups on anticonvulsant activity. Derivatives with alkylamino (e.g., methylamino in 5a) or heterocyclic (e.g., furan-2-ylmethyl in 5g) substituents show varied melting points and synthetic yields .
  • Substituents at position 6 :
    • The target compound’s 6-ol group contrasts with 6-oxo (e.g., 5a–5h ) or 6-carboxamide groups (e.g., 5b ), which influence hydrogen-bonding capacity and solubility.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Position 5) Position 6 Melting Point (°C) Yield (%)
Target Compound (3-Methylpiperidin-1-yl)(p-tolyl)methyl -OH Not reported N/A
3c 4-Fluorophenyl -H Not reported N/A
5b 4-Propoxyphenyl -H Not reported N/A
5a Methylamino =O 239–241 53
5g Furan-2-ylmethylamino =O 176–178 71
Molecular Properties
  • Molecular Weight & Lipophilicity :
    • The target compound’s molecular weight is estimated to be ~356 g/mol (similar to 370.5 g/mol for the ethyl analogue in ).
    • The 3-methylpiperidine and p-tolyl groups increase lipophilicity (predicted logP >3) compared to polar derivatives like 5g (furan-containing, logP ~1.5).

Table 3: Molecular Property Comparison

Compound ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C20H25N4OS ~356 -OH, piperidine
5g C12H10N4O2S 274.3 Furan, =O
12 C20H26N4OS 370.5 -OH, 4-methylpiperidine

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing the thiazolo[3,2-b][1,2,4]triazole core in this compound?

  • Methodological Answer : The thiazolo[3,2-b][1,2,4]triazole scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing 1,2,4-triazole-5-thiol derivatives with maleimides or α,β-unsaturated carbonyl compounds in glacial acetic acid (2–3 hours) yields the fused thiazolo-triazole system. Purification involves recrystallization from ethanol or aqueous mixtures, monitored by TLC . Similar protocols are used for derivatives, with yields ranging from 54% to 85% depending on substituents .

Q. How is structural characterization performed for such complex heterocyclic systems?

  • Methodological Answer :

  • 1H/13C-NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 1.2–2.5 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–175 ppm) .
  • IR Spectroscopy : Identify functional groups like hydroxyl (broad ~3200 cm⁻¹) or carbonyl (sharp ~1700 cm⁻¹) .
  • LCMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]+) and compare calculated vs. experimental elemental analysis (C, H, N) for purity validation .

Q. What solvent systems are optimal for recrystallization during purification?

  • Answer : Ethanol is widely used due to its moderate polarity and ability to dissolve polar intermediates. For challenging cases, DMF–ethanol (1:1) mixtures improve solubility and crystal formation . TLC (toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) monitors reaction progress .

Advanced Research Questions

Q. How can conflicting NMR data in structural elucidation be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish piperidinyl methyl groups (δ 1.2–1.5 ppm) from aromatic protons .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, especially for chiral centers introduced by the 3-methylpiperidinyl moiety .

Q. What strategies mitigate low solubility in biological assays for this hydrophobic compound?

  • Answer :

  • Formulation : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance aqueous solubility .
  • Derivatization : Introduce polar groups (e.g., hydroxyls, carboxylates) via ester hydrolysis or alkylation of the triazole nitrogen .

Q. How can molecular docking guide the optimization of antimicrobial activity?

  • Answer :

  • Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal studies. Dock the compound’s piperidinyl and p-tolyl groups into hydrophobic pockets .
  • Scoring Metrics : Prioritize derivatives with lower binding energies (<−8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., His310 in 3LD6) .

Experimental Design & Data Analysis

Q. How to design SAR studies for improving antinociceptive activity?

  • Answer :

  • Variable Substituents : Modify the p-tolyl group (e.g., 4-Cl, 4-F) and 3-methylpiperidinyl chain length.
  • In Vivo Models : Use acetic acid-induced writhing (ED50 calculations) and formalin inflammation tests. Compare to reference drugs (e.g., indomethacin) .
  • Data Table :
DerivativeSubstituent (R)Writhing Inhibition (%)Formalin Phase II Inhibition (%)
Parentp-tolyl45%38%
4-Cl4-chlorophenyl62%55%

Q. What analytical methods resolve discrepancies in reaction yields for scale-up synthesis?

  • Answer :

  • HPLC Purity Checks : Ensure intermediates are >95% pure before proceeding.
  • Kinetic Studies : Optimize reaction time (e.g., 8 hours at 4°C for diazenyl group formation) and catalyst loading (e.g., 10 wt% Bleaching Earth Clay in PEG-400) .

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